molecular formula C10H10N2O2 B13910048 7-Methoxy-1-methyl-indazole-3-carbaldehyde

7-Methoxy-1-methyl-indazole-3-carbaldehyde

Cat. No.: B13910048
M. Wt: 190.20 g/mol
InChI Key: KJRMZNAQHLCJSA-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-methyl-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with an organometallic reagent to form an N-H ketimine species, followed by cyclization in the presence of a catalyst such as copper acetate in dimethyl sulfoxide under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-methyl-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 7-Methoxy-1-methyl-indazole-3-carboxylic acid.

    Reduction: 7-Methoxy-1-methyl-indazole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-1-methyl-indazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 7-Methoxy-1-methyl-indazole-3-carbaldehyde is not well-documented. like other indazole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy and methyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 7-Methyl-1H-indazole-3-carbaldehyde
  • 5-Methoxy-1H-indazole-3-carbaldehyde
  • 1H-Indole-3-carbaldehyde

Comparison: 7-Methoxy-1-methyl-indazole-3-carbaldehyde is unique due to the presence of both a methoxy and a methyl group, which can influence its chemical reactivity and biological activity. Compared to 7-Methyl-1H-indazole-3-carbaldehyde, the methoxy group in this compound can participate in additional chemical reactions, such as nucleophilic substitution. Similarly, the presence of the methoxy group distinguishes it from 5-Methoxy-1H-indazole-3-carbaldehyde, which has the methoxy group at a different position, potentially leading to different biological activities .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-methoxy-1-methylindazole-3-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-12-10-7(8(6-13)11-12)4-3-5-9(10)14-2/h3-6H,1-2H3

InChI Key

KJRMZNAQHLCJSA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2OC)C(=N1)C=O

Origin of Product

United States

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